Phenethylboronic acid

Vue d'ensemble

Description

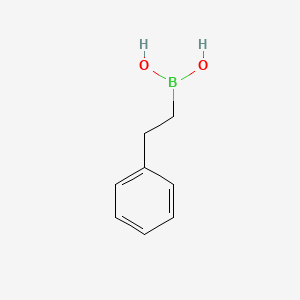

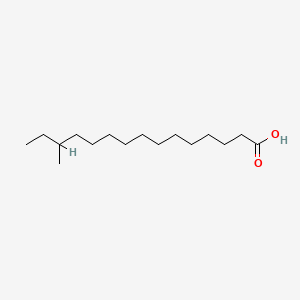

Phenethylboronic acid, also known as 2-Phenylethaneboronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a linear formula of C6H5CH2CH2B(OH)2 and a molecular weight of 149.98 .

Synthesis Analysis

Phenethylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another synthesis method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of Phenethylboronic acid is C8H11BO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenethylboronic acid is involved in several chemical reactions including Suzuki-Miyaura cross-coupling reactions, reactions with α-diazocarbonyl compounds, C-H functionalization of quinones, cross-coupling with aromatic amines, arylation and alkylation of diphenylisoxazole .Physical And Chemical Properties Analysis

Phenethylboronic acid is a white powder . It has a melting point of 76-81 °C .Applications De Recherche Scientifique

Glucose-Sensitive Hydrogels

Phenethylboronic acid derivatives are pivotal in the design of glucose-sensitive hydrogels . These hydrogels can respond to changes in glucose levels, making them promising for controlled drug delivery systems, particularly for insulin in diabetes management . The dynamic covalent bonds formed by phenylboronic acid with sugars enable the hydrogel to swell or shrink in response to glucose, thereby regulating the release of hypoglycemic drugs .

Fluorescence Imaging and Tumor Therapy

In cancer research, phenethylboronic acid is utilized for fluorescence imaging and tumor therapy . It serves as a small molecular ligand that binds to glycans on the surface of cancer cells, enhancing cellular uptake for targeted imaging and treatment. This application is significant in diagnosing and treating cancer, as it allows for the specific targeting of tumor sites while minimizing damage to normal cells .

Suzuki-Miyaura Cross-Coupling Reactions

Phenethylboronic acid is a reactant in Suzuki-Miyaura cross-coupling reactions , a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic compounds, including pharmaceuticals and polymers .

C-H Functionalization of Quinones

The compound is involved in the C-H functionalization of quinones , a type of reaction that introduces substituents directly to the aromatic quinone core. This process is valuable for synthesizing diverse quinone derivatives with potential applications in materials science and pharmaceuticals .

Cross-Coupling with Aromatic Amines

Phenethylboronic acid participates in cross-coupling reactions with aromatic amines . This type of reaction is crucial for creating a variety of aromatic compounds, which are fundamental structures in many drugs and agrochemicals .

Arylation and Alkylation of Diphenylisoxazole

It is also used in the arylation and alkylation of diphenylisoxazole , reactions that modify the structure of diphenylisoxazole, a compound with potential applications in organic electronics and photonics .

Stability Studies of Boronic Esters

Lastly, phenethylboronic acid is used in studies examining the stability of boronic esters to hydrolysis . Understanding the stability of these esters is crucial for their application in various fields, including drug discovery and material science .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Boronic acids, in general, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Biochemical Pathways

For instance, they are involved in the biosynthesis of phenolic compounds . Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

It has been suggested that boronic acids can be used to rapidly and reversibly induce boron deficiency-like responses, therefore, they are useful tools for investigating boron function in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenethylboronic acid. For instance, the heat of formation of the chymotrypsin-phenylethane boronic acid complex has been observed to be pH-dependent . Moreover, structural and environmental factors can influence boronic acid–diol binding affinity .

Propriétés

IUPAC Name |

2-phenylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRUMANMDWQMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188000 | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethylboronic acid | |

CAS RN |

34420-17-2 | |

| Record name | Phenylethane boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethane Boronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)